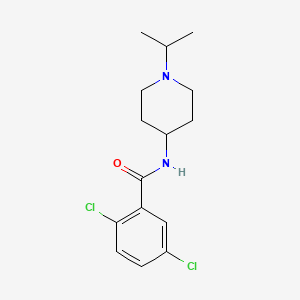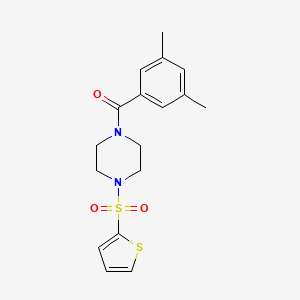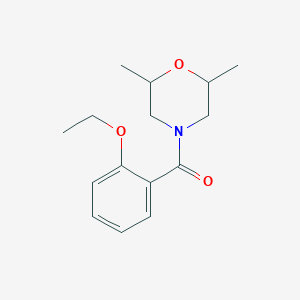
1-(3-methylbutanoyl)-4-(2-thienylsulfonyl)piperazine
Overview
Description
1-(3-Methylbutanoyl)-4-(2-thienylsulfonyl)piperazine, also known as MTSBZP, is a novel compound that has shown great potential in scientific research. This compound belongs to the family of piperazines, which are known for their diverse biological activities. MTSBZP has been synthesized using a simple and efficient method, making it a promising candidate for further studies.
Mechanism of Action
The mechanism of action of 1-(3-methylbutanoyl)-4-(2-thienylsulfonyl)piperazine is not fully understood, but it is believed to act on the GABAergic system. It has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This leads to a decrease in the excitability of neurons, resulting in its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
1-(3-methylbutanoyl)-4-(2-thienylsulfonyl)piperazine has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. It has also been shown to increase the levels of GABA, which is an inhibitory neurotransmitter. These effects contribute to its anxiolytic and anticonvulsant properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(3-methylbutanoyl)-4-(2-thienylsulfonyl)piperazine is its high purity and stability, making it an ideal candidate for lab experiments. Its simple synthesis method and low cost also make it an attractive candidate for large-scale production. However, its mechanism of action is not fully understood, which limits its potential for therapeutic applications.
Future Directions
1-(3-methylbutanoyl)-4-(2-thienylsulfonyl)piperazine has shown great potential in scientific research, and there are several future directions that can be explored. One area of interest is its potential as a therapeutic agent for neurological disorders, such as epilepsy and anxiety. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, its potential as a drug delivery system for other compounds can also be explored.
Conclusion
1-(3-Methylbutanoyl)-4-(2-thienylsulfonyl)piperazine is a promising compound for scientific research. Its simple synthesis method, high purity, and diverse biological activities make it an attractive candidate for further studies. Its potential as a therapeutic agent for neurological disorders and drug delivery system for other compounds should be explored in future studies.
Scientific Research Applications
1-(3-methylbutanoyl)-4-(2-thienylsulfonyl)piperazine has been extensively studied for its potential application in scientific research. It has been shown to have a wide range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. 1-(3-methylbutanoyl)-4-(2-thienylsulfonyl)piperazine has also been investigated for its potential as a therapeutic agent for various neurological disorders, such as epilepsy and anxiety.
properties
IUPAC Name |
3-methyl-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-11(2)10-12(16)14-5-7-15(8-6-14)20(17,18)13-4-3-9-19-13/h3-4,9,11H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVODBLBGOPQBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4433352.png)

![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B4433363.png)
![N-[1-(4-ethylphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B4433366.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-methylbenzoyl)piperazine](/img/structure/B4433369.png)

![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B4433382.png)


![methyl {3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}carbamate](/img/structure/B4433409.png)
![methyl 5-benzyl-2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4433417.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4433433.png)

![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}nicotinamide](/img/structure/B4433450.png)